molecular formula C32H31NO B11034944 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline

6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline

Cat. No.: B11034944
M. Wt: 445.6 g/mol
InChI Key: XDEYVWUHPONOQO-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline is an organic compound belonging to the dihydroquinoline family It is characterized by a methoxy group at the 6th position, three methyl groups at the 2nd, 2nd, and 4th positions, and a trityl group at the 7th position

Preparation Methods

The synthesis of 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyquinoline and trityl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and trityl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline can be compared with other similar compounds, such as:

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound has an ethoxy group instead of a methoxy group, leading to differences in its chemical reactivity and biological activity.

    7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H31NO

Molecular Weight

445.6 g/mol

IUPAC Name

6-methoxy-2,2,4-trimethyl-7-trityl-1H-quinoline

InChI

InChI=1S/C32H31NO/c1-23-22-31(2,3)33-29-21-28(30(34-4)20-27(23)29)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3

InChI Key

XDEYVWUHPONOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC(=C(C=C12)OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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